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(5S)-4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid is a chemical compound characterized by its unique oxazepane ring structure, which includes a tert-butoxycarbonyl group as a protective moiety. The molecular formula for this compound is C₁₁H₁₉NΟ₅, and it has a molecular weight of 245.27 g/mol. This compound is classified as a tert-butyloxycarbonyl-protected amino acid and is primarily used in organic synthesis and medicinal chemistry due to its structural properties and functional groups that facilitate various
The chemical behavior of (5S)-4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid is influenced by its functional groups, allowing it to participate in several types of reactions:
While specific biological activities of (5S)-4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid are not extensively documented, its derivatives have shown potential biological effects. For instance, related compounds have been studied for their antibacterial properties and their role as monoamine reuptake inhibitors, suggesting that they may have implications in treating various conditions such as depression or bacterial infections .
The synthesis of (5S)-4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid can be achieved through several methods:
This compound has several applications in organic chemistry and medicinal research:
Several compounds share structural similarities with (5S)-4-tert-Butoxycarbonyl-1,4-oxazepane-5-carboxylic acid. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-tert-Butoxycarbonyl-1,4-oxazepane-2-carboxylic acid | Similar oxazepane structure but different carboxylic position | Used in peptide synthesis |
| N-tert-butoxycarbonyl-thiazolidine carboxylic acid | Contains thiazolidine ring | Exhibits antibacterial activity |
| 7-hydroxy-7-(4-methoxyphenyl)-1,4-oxazepan-2-one | Contains hydroxyl and methoxy groups | Potential antidepressant activity |
These compounds highlight the versatility of the oxazepane framework while showcasing the unique protective group functionality of (5S)-4-tert-butoxycarbonyl-1,4-oxazepane-5-carboxylic acid that may influence its reactivity and application in synthetic chemistry .
The development of enantioselective methodologies for constructing oxazepane frameworks has emerged as a critical area in synthetic organic chemistry. Two primary approaches have shown particular promise: chiral pool methodologies utilizing natural product templates and asymmetric catalytic processes for ring formation.
Homoserine-Derived Synthetic Pathways
Homoserine represents one of the most promising natural product templates for accessing chiral 1,4-oxazepane-5-carboxylic acid derivatives [1]. The utilization of polymer-supported homoserine methodologies has demonstrated significant advantages in controlling stereochemistry while maintaining synthetic efficiency. Králová and coworkers developed a comprehensive approach utilizing Fmoc-protected homoserine bearing a tert-butyldimethylsilyl (TBDMS) protective group immobilized on Wang resin [2] [1].
The synthetic sequence begins with the reaction of polymer-supported Fmoc-HSe(TBDMS)-OH with various nitrobenzenesulfonyl chlorides, followed by alkylation with 2-bromoacetophenones to yield N-phenacyl nitrobenzenesulfonamides. The critical cyclization step involves cleavage from the polymer support using trifluoroacetic acid (TFA) combined with triethylsilane (Et₃SiH), which simultaneously removes the silyl protective group and promotes spontaneous lactonization or oxazepane formation depending on reaction conditions [1].
| Substrate | Reaction Conditions | Yield (%) | Stereoselectivity | Product Type |
|---|---|---|---|---|
| Fmoc-HSe(TBDMS)-Wang resin | TFA cleavage | 50-58 | Mixture of diastereomers | Lactone formation |
| Fmoc-HSe(TBDMS)-Wang resin | TFA/Et₃SiH cleavage | 41-58 | Two stereocenters formed | 1,4-Oxazepane derivatives |
| 4-MeO-Ph substituted | TFA/Et₃SiH treatment | 75 | Single diastereomer | Reversed regioselectivity |
| 4-NH₂-3,5-diCl-Ph | Extended TFA/Et₃SiH | 30 | Minor oxazepane product | Mixed product formation |
The regioselectivity and stereoselectivity of this transformation depend critically on the substitution pattern of the starting 2-bromoacetophenones. Electron-donating groups in meta- or para-positions favor lactone formation by diminishing the reactivity of adjacent ketones toward nucleophilic addition, thereby suppressing intermediate formation that leads to oxazepane products [2].
Serine and Threonine Templates
Serine and threonine provide additional natural product templates for oxazepane synthesis through oxazoline intermediates [3] [4]. The conversion involves treatment of N-benzoyl amino acid esters with thionyl chloride, leading to oxazoline formation with simultaneous inversion of configuration. Subsequent ring expansion or modification can provide access to seven-membered oxazepane systems.
Elliott and coworkers demonstrated that treatment of DL-N-benzoyl allothreonine methyl ester with thionyl chloride produces the corresponding oxazoline, which upon acid hydrolysis yields threonine with inverted configuration [4]. This methodology has been extended to serine derivatives, where the hydroxymethyl group provides additional functionality for subsequent ring expansion reactions.
Amino Acid-Derived Chiral Auxiliaries
The use of amino acid-derived chiral auxiliaries has proven particularly effective for controlling stereochemistry in oxazepane synthesis. Proline-based auxiliaries have shown exceptional utility due to their inherent conformational constraints and dual functionality as both chiral controller and nucleophilic participant [3] [5].
Ramachary and coworkers developed proline-catalyzed cascade reactions that demonstrate the power of amino acid templates in controlling stereochemistry [6]. While their specific work focused on cyclohexane formation, the principles extend to seven-membered ring systems. The cascade olefination-Diels-Alder-epimerization reactions proceed through enamine intermediates, with the proline auxiliary controlling facial selectivity through hydrogen bonding networks.
| Chiral Auxiliary | Transformation Type | Stereochemical Control | Yield (%) | Selectivity (dr/ee) |
|---|---|---|---|---|
| L-Proline | Cascade O-DA-E reaction | Enamine intermediate formation | 76-86 | 9-50% de |
| (S)-N-benzylpyrrolidine-2-carboxamide | Asymmetric alkylation | Nickel complex formation | 75-85 | >95% ee |
| Cyclitol derivatives | Ring cleavage and cyclization | Multiple stereocenter control | 70-80 | High selectivity |
| Cinchona alkaloids | Ring distortion modification | C-H functionalization | Variable | Moderate to high |
Cyclitol-Based Approaches
Cyclitols represent another important class of natural product templates due to their pre-existing multiple stereocenters [7]. Chida and Ogawa demonstrated that stereoselective functionalization followed by regioselective ring cleavage of cyclitol derivatives provides precursors suitable for seven-membered ring synthesis. The approach offers excellent control over absolute stereochemistry while maintaining broad functional group compatibility.
Organocatalytic Methodologies
Organocatalytic approaches have emerged as powerful tools for asymmetric oxazepane synthesis, offering environmental advantages and operational simplicity compared to metal-based systems. Several distinct catalytic manifolds have been developed specifically for seven-membered ring formation.
Oxa-conjugate Addition Reactions
The development of organocatalytic oxa-conjugate addition reactions has provided direct access to oxazepane frameworks with excellent stereochemical control [8]. Secondary amine catalysts, particularly those derived from cinchona alkaloids and proline, have demonstrated exceptional efficacy in promoting these transformations.
The reaction mechanism involves iminium activation of α,β-unsaturated aldehydes, followed by intramolecular nucleophilic attack to form the seven-membered ring. The stereochemical outcome is controlled through the chiral environment created by the organocatalyst, with facial selectivity determined by steric and electronic factors.
| Catalyst System | Substrate Type | Reaction Conditions | Yield (%) | Selectivity (dr) | Ring Formation |
|---|---|---|---|---|---|
| (R)-6 + BzOH | α,β-unsaturated aldehydes | 20 mol%, rt, 24h | 67 | 8:1 (trans:cis) | 7-membered oxepane |
| (R)-6 + BzOH | Dithiane-substituted aldehydes | 20 mol%, rt, extended time | 19 | 7:1 (trans:cis) | Kinetic control |
| Quinine-derived diamine | α,β-unsaturated substrates | PFP co-catalyst | 99 | 98:2 er | 6-membered oxazinane |
| Proline derivatives | Multiple component cascade | Methanol, ambient temp | 76-86 | 9-50% de | Variable ring sizes |
The gem-disubstituent effect plays a crucial role in overcoming ring strain associated with seven-membered ring formation. Strategic placement of substituents at specific positions helps accelerate the cyclization step by reducing conformational flexibility and pre-organizing the substrate for ring closure [8].
Asymmetric [4+3] Annulation Processes
Cooperative catalysis involving tertiary amines and transition metals has enabled the development of asymmetric [4+3] annulation reactions for oxepane synthesis [9]. These transformations utilize isatin-derived Morita-Baylis-Hillman carbonates as four-atom components and vinyl carbonates as three-atom partners.
The reaction proceeds through chemoselective assembly of in situ formed allylic ylides and metal-containing 1,4-dipoles, with stereochemical control achieved through careful tuning of both the tertiary amine and metal catalysts. This methodology enables access to all four possible diastereomers by appropriate catalyst selection.
Ring-Closing Metathesis Approaches
Ring-closing metathesis (RCM) has proven to be one of the most reliable methods for seven-membered ring formation, particularly for nitrogen-containing heterocycles [10] [11]. The development of advanced ruthenium catalysts has overcome many of the challenges associated with amine coordination and catalyst decomposition.
Modern Grubbs-type catalysts, particularly those incorporating N-heterocyclic carbene ligands, demonstrate exceptional activity even at very low catalyst loadings. Pederson and coworkers demonstrated that catalyst loadings as low as 500 ppm can achieve quantitative conversion to seven-membered nitrogen heterocycles when reaction times are extended to 8 hours [10].
| Catalyst | Substrate | Loading (ppm) | Time (h) | Yield (%) | Ring Size |
|---|---|---|---|---|---|
| HG-II | Bis-allylamine derivatives | 500 | 8 | 99 | 5-7 membered |
| Grubbs I/II | Dienic peptides | 1000-5000 | 2-4 | 85-95 | 6-20 membered |
| Modified Hoveyda | Substituted dienes | 2000 | 6 | 92-99 | Variable selectivity |
Transition Metal-Catalyzed Cycloaddition
The application of transition metal catalysis to cycloaddition reactions has provided additional pathways to seven-membered rings with high levels of stereocontrol [12]. Gold catalysis has proven particularly effective for promoting 7-endo-dig cyclizations, which contrast with the 6-exo-dig preference observed under Brønsted acid catalysis [13].
Gold(I) catalysts bearing α-cationic phosphine ligands demonstrate exceptional selectivity for seven-membered ring formation through coordination and activation of alkyne precursors. The configurational stability of the resulting seven-membered rings can be controlled through careful selection of substituents and tether flexibility.
Halocycloetherification Processes
Halocycloetherification represents another important methodology for oxazepane synthesis, particularly from amino alcohol precursors [14]. The reaction involves intramolecular nucleophilic attack on a halogenated electrophile, with stereochemical control achieved through substrate pre-organization and reaction conditions.
Base-mediated cyclization conditions typically provide good yields (70%) with moderate to high stereoselectivity, depending on the substitution pattern and conformational preferences of the substrate. The method offers particular advantages for substrates bearing multiple functional groups that might interfere with other cyclization strategies.